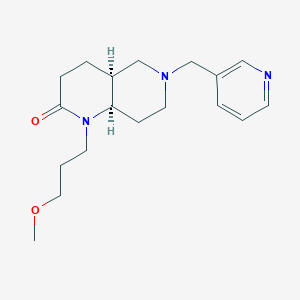
4-(cyclopropylmethyl)-3-isopropyl-1-(phenylsulfonyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylmethyl)-3-isopropyl-1-(phenylsulfonyl)-1,4-diazepan-5-one, commonly known as CP-47,497, is a synthetic cannabinoid that has gained attention for its potential use in scientific research. This compound has been found to have a high affinity for the CB1 receptor, which is the same receptor that is activated by the psychoactive compound in marijuana, delta-9-tetrahydrocannabinol (THC). CP-47,497 has been used to study the effects of cannabinoid receptor activation on various physiological and biochemical processes.
Wirkmechanismus
CP-47,497 acts by binding to the CB1 receptor, which is located in the brain and other tissues throughout the body. This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that results in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
CP-47,497 has been found to have a range of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation, increase appetite, and improve mood. CP-47,497 has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in scientific research is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may differ from those of natural cannabinoids such as 4-(cyclopropylmethyl)-3-isopropyl-1-(phenylsulfonyl)-1,4-diazepan-5-one. Additionally, the synthesis of CP-47,497 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on CP-47,497. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and reduced side effects. Additionally, further research is needed to understand the long-term effects of CP-47,497 on the endocannabinoid system and other physiological processes.
Synthesemethoden
CP-47,497 is synthesized through a multistep process that involves the reaction of several chemicals, including cyclopropylmethylamine, isopropylmagnesium bromide, and phenylsulfonyl chloride. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been used in scientific research to investigate the effects of cannabinoid receptor activation on various physiological and biochemical processes. This compound has been found to have a high affinity for the CB1 receptor, which is the same receptor that is activated by 4-(cyclopropylmethyl)-3-isopropyl-1-(phenylsulfonyl)-1,4-diazepan-5-one. CP-47,497 has been used to study the effects of cannabinoid receptor activation on pain, inflammation, appetite, and mood.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)17-13-19(24(22,23)16-6-4-3-5-7-16)11-10-18(21)20(17)12-15-8-9-15/h3-7,14-15,17H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXJJRDXLCDTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-4-[(2-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5415995.png)
![4-[2-(benzyloxy)benzylidene]-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416004.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416011.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)

![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)
![4-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5416073.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydro-1H-inden-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5416076.png)
![6-tert-butyl-N,1-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416096.png)